5-Bromo-8-(phenylmethoxy)-2(1H)-quinolinone
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Overview
Description
5-Bromo-8-(phenylmethoxy)-2(1H)-quinolinone: is an organic compound with the molecular formula C16H12BrNO This compound is a derivative of quinoline, a heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom at the 5th position, a phenylmethoxy group at the 8th position, and a quinolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-(phenylmethoxy)-2(1H)-quinolinone typically involves the following steps:
Phenylmethoxy Substitution: The phenylmethoxy group can be introduced through a nucleophilic substitution reaction. This involves the reaction of 5-bromoquinoline with phenylmethanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-8-(phenylmethoxy)-2(1H)-quinolinone can undergo oxidation reactions to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinone core to its corresponding hydroquinoline derivative.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., NaOH, KOH) and an appropriate solvent (e.g., ethanol, dimethyl sulfoxide).
Major Products:
Oxidation: Quinolinone derivatives with varying degrees of oxidation.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis Intermediate: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology:
Biological Probes: Utilized in the development of biological probes for studying cellular processes and molecular interactions.
Medicine:
Drug Development: Investigated for its potential as a lead compound in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry:
Material Science: Employed in the synthesis of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-8-(phenylmethoxy)-2(1H)-quinolinone is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. Further research is needed to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
5-Bromo-8-methoxyquinoline: Similar structure but lacks the phenylmethoxy group.
8-Phenylmethoxyquinoline: Similar structure but lacks the bromine atom.
5-Bromoquinoline: Similar structure but lacks the phenylmethoxy group.
Uniqueness: 5-Bromo-8-(phenylmethoxy)-2(1H)-quinolinone is unique due to the presence of both the bromine atom and the phenylmethoxy group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H12BrNO2 |
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Molecular Weight |
330.17 g/mol |
IUPAC Name |
5-bromo-8-phenylmethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12BrNO2/c17-13-7-8-14(16-12(13)6-9-15(19)18-16)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19) |
InChI Key |
BWTSRGAXZGDKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)Br)C=CC(=O)N3 |
Origin of Product |
United States |
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